5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide
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Overview
Description
5-Bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a furan-2-carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .
Mode of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to exhibit significant photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, which share a similar structure, are known to be purine analogues . They can act as antimetabolites in purine biochemical reactions, potentially disrupting DNA and RNA synthesis .
Pharmacokinetics
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been studied for their photophysical properties , which could influence their bioavailability and pharmacokinetics.
Result of Action
Compounds with a similar structure, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit significant photophysical properties . These properties could potentially be used in various applications, including studying the dynamics of intracellular processes and the progress of organic materials .
Action Environment
It has been found that similar compounds, such as pyrazolo[1,5-a]pyrimidines, exhibit good solid-state emission intensities . This suggests that the compound’s action could potentially be influenced by environmental factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide is known to have beneficial properties as antimetabolites in purine biochemical reactions .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and effects are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide typically involves the following steps:
Starting Material Preparation: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate compound.
Protection of NH Group: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Coupling Reaction: The key intermediate is then coupled with furan-2-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrazolo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the core structure .
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Anticancer Activity: The compound has shown potential as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cancer cells.
Antimicrobial Properties: It exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Industry:
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidine Derivatives: These derivatives also possess a fused pyrazole ring and are known for their anticancer and enzymatic inhibitory activities.
Uniqueness: 5-Bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide is unique due to its specific substitution pattern and the presence of the furan-2-carboxamide moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-N-pyrazolo[1,5-a]pyridin-5-ylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-7H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSFVRZPNPKRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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